2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4
CAS No.:
Cat. No.: VC16684328
Molecular Formula: C9H10Cl2O2
Molecular Weight: 225.10 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 -](/images/structure/VC16684328.png)
Specification
Molecular Formula | C9H10Cl2O2 |
---|---|
Molecular Weight | 225.10 g/mol |
IUPAC Name | 1,1,2,2-tetradeuterio-2-[(2,6-dichlorophenyl)methoxy]ethanol |
Standard InChI | InChI=1S/C9H10Cl2O2/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2/i4D2,5D2 |
Standard InChI Key | MCVIDUDFKDIJMZ-CQOLUAMGSA-N |
Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OCC1=C(C=CC=C1Cl)Cl)O |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)COCCO)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 belongs to the class of halogenated ethers, featuring a benzyl ring substituted with chlorine atoms at the 2- and 6-positions. The ether functional group (-O-) bridges the benzyl ring to a deuterated ethanol chain. The deuterium atoms replace hydrogens at the ethanol’s methylene (-CH-) positions, conferring isotopic stability while minimally altering the compound’s steric and electronic properties .
Molecular Formula:
Molecular Weight: 225.11 g/mol
CAS Number: 85309-91-7
Physical and Chemical Properties
The compound’s physicochemical profile is critical for its handling and application in experimental settings:
Property | Value | Source |
---|---|---|
Solubility | Soluble in organic solvents | |
Storage Conditions | 2–8°C, sealed, dry environment | |
Stability | Stable under inert atmosphere | |
Shelf Life | 6 months at -80°C |
Deuterium incorporation reduces the compound’s vibrational frequencies, a phenomenon exploitable in kinetic isotope effect (KIE) studies. Its halogenated structure enhances lipophilicity, facilitating membrane permeability in biological assays .
Synthesis and Characterization
Synthetic Pathway
The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 involves a nucleophilic substitution reaction between 2,6-dichlorobenzyl chloride and deuterated ethanol (ethanol-d4). Sodium hydroxide is typically employed as a base to deprotonate ethanol-d4, enhancing its nucleophilicity:
The reaction proceeds via an S2 mechanism, with the ethoxide ion attacking the electrophilic carbon of the benzyl chloride.
Purification and Quality Control
Post-synthesis, the product is purified via column chromatography or recrystallization. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm deuteration efficiency and purity. For instance, -NMR spectra exhibit distinct peaks for deuterium atoms, while MS reveals the molecular ion peak at m/z 225 .
Applications in Scientific Research
Isotopic Labeling and Metabolic Tracing
The compound’s deuterated ethanol moiety enables its use as a tracer in metabolic studies. By substituting hydrogen with deuterium, researchers can monitor the compound’s incorporation into biological systems using techniques like liquid chromatography-mass spectrometry (LC-MS). This approach has elucidated pathways in lipid metabolism and neurotransmitter synthesis .
Neuropharmacological Studies
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 is categorized under adrenergic receptor research, with implications for studying depression, Parkinson’s disease, and schizophrenia . Its ability to modulate receptor activity without significant isotopic interference makes it valuable for in vitro assays targeting G protein-coupled receptors (GPCRs).
Pharmacokinetic Profiling
Deuterated compounds often exhibit altered pharmacokinetics due to the kinetic isotope effect. Studies using this compound have demonstrated prolonged metabolic half-lives compared to non-deuterated analogs, informing drug design strategies aimed at enhancing therapeutic efficacy .
Parameter | Recommendation |
---|---|
Stock Solution Storage | -80°C for ≤6 months |
Working Solution | -20°C for ≤1 month |
Solubilization | Warm to 37°C with sonication |
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